molecular formula C30H30O7 B1248467 Brevitaxin

Brevitaxin

Cat. No. B1248467
M. Wt: 502.6 g/mol
InChI Key: STCQKVIMCUPRKK-BDYUSTAISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevitaxin is a natural product found in Taxus chinensis, Taxus brevifolia, and other organisms with data available.

Scientific Research Applications

Development of Diagnostic and Testing Methods

  • Fluorescence-Based Synaptosome Binding Assay : McCall et al. (2012) developed a novel fluorescent synaptosome binding assay for brevetoxin receptor, using BODIPY(®)-conjugated PbTx-2 as the labeled ligand. This method offers a quicker, less expensive, and safer alternative to the traditional radioligand competition assay, without generating radioactive waste (McCall, Jacocks, Baden, & Bourdelais, 2012).

  • Application in Receptor-Binding Assays : Another study by McCall et al. (2014) further developed this fluorescence-based assay for both brevetoxin and ciguatoxin, enabling efficient measurement of toxins in Karenia brevis cultures and determining their affinity to voltage-sensitive sodium channels (McCall, Jacocks, Niven, Poli, Baden, & Bourdelais, 2014).

Insights into Toxicological Effects

  • DNA Damage and Apoptosis Induction : Research by Murrell and Gibson (2009) indicates that brevetoxins can affect cell proliferation in a dose-dependent manner, cause significant DNA damage, and induce apoptosis in Jurkat E6-1 cells, highlighting their genotoxic potential (Murrell & Gibson, 2009).

  • Airway Responses and Asthma-Like Symptoms : Abraham et al. (2005) found that aerosolized brevetoxins can cause bronchoconstriction and affect mucociliary clearance, especially in individuals with pre-existing airway diseases like asthma (Abraham, Bourdelais, Sabater, Ahmed, Lee, Serebriakov, & Baden, 2005).

  • Protection Against DNA Damage : A study by Sayer et al. (2005) demonstrated that brevenal, a brevetoxin antagonist, can protect human lymphocytes from DNA damage induced by brevetoxins, suggesting potential therapeutic applications (Sayer, Hu, Bourdelais, Baden, & Gibson, 2005).

Development of Therapeutic Agents and Countermeasures

  • Brevenal as a Therapeutic Agent : Bourdelais et al. (2005) isolated a compound named brevenal from Karenia brevis, which competitively displaces brevetoxin from its binding site and antagonizes its toxic effects. Brevenal's structure and biological activity open avenues for therapeutic uses (Bourdelais, Jacocks, Wright, Bigwarfe, & Baden, 2005).

properties

Product Name

Brevitaxin

Molecular Formula

C30H30O7

Molecular Weight

502.6 g/mol

IUPAC Name

(16S,17S)-16-(4-hydroxy-3-methoxyphenyl)-17-(hydroxymethyl)-7,7-dimethyl-13-propan-2-yl-15,18-dioxatetracyclo[9.8.0.03,8.014,19]nonadeca-1(19),2,4,8,11,13-hexaene-6,10-dione

InChI

InChI=1S/C30H30O7/c1-15(2)18-12-19-20(10-16-7-9-26(34)30(3,4)21(16)13-23(19)33)29-28(18)37-27(25(14-31)36-29)17-6-8-22(32)24(11-17)35-5/h6-13,15,25,27,31-32H,14H2,1-5H3/t25-,27-/m0/s1

InChI Key

STCQKVIMCUPRKK-BDYUSTAISA-N

Isomeric SMILES

CC(C)C1=C2C(=C3C=C4C=CC(=O)C(C4=CC(=O)C3=C1)(C)C)O[C@H]([C@@H](O2)C5=CC(=C(C=C5)O)OC)CO

Canonical SMILES

CC(C)C1=C2C(=C3C=C4C=CC(=O)C(C4=CC(=O)C3=C1)(C)C)OC(C(O2)C5=CC(=C(C=C5)O)OC)CO

synonyms

brevitaxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevitaxin
Reactant of Route 2
Reactant of Route 2
Brevitaxin
Reactant of Route 3
Reactant of Route 3
Brevitaxin
Reactant of Route 4
Brevitaxin
Reactant of Route 5
Brevitaxin
Reactant of Route 6
Brevitaxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.